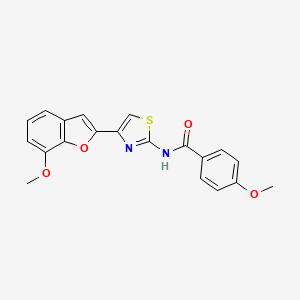

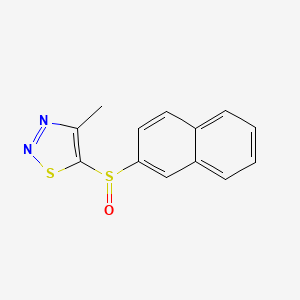

![molecular formula C20H23N5O2 B2970308 3-allyl-9-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876899-30-8](/img/structure/B2970308.png)

3-allyl-9-benzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule, likely a derivative of pyrimido-purine. Pyrimido-purine derivatives are known to have various biological activities and are often studied in medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrimido-purine core, followed by various substitutions to add the allyl, benzyl, and methyl groups .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimido-purine core itself is a bicyclic structure with nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups like allyl and benzyl could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Aplicaciones Científicas De Investigación

Organic Synthesis: Allyl–Allyl Cross-Coupling

The allyl group in the compound suggests its potential use in allyl–allyl cross-coupling reactions. This type of reaction is significant in synthetic chemistry as it provides a practical route for the direct construction of 1,5-dienes, which are crucial in the synthesis of complex natural products .

Pharmaceutical Synthesis: Asymmetric Isoindolinone Formation

The benzyl component of the molecule indicates its utility in the asymmetric synthesis of isoindolinones . Isoindolinones are valuable heterocyclic motifs found in pharmaceuticals and biologically active natural products. The compound could be involved in palladium-catalyzed asymmetric synthesis, contributing to the creation of medication precursors .

Medicinal Chemistry: PI3K-delta Inhibitor Precursor Synthesis

In medicinal chemistry, the compound could be used in the synthesis of PI3K-delta inhibitor precursors . These inhibitors are important in the treatment of various diseases, including cancers and inflammatory disorders. The compound’s structure could facilitate the dicarbo-functionalization of enamides to generate amide derivatives bearing quaternary stereocenters .

Chemical Engineering: Process Optimization

In chemical engineering, the compound’s structure could be beneficial in process optimization for the synthesis of densely substituted indole products. Its potential for one-pot, three-component reactions could improve efficiency in terms of time, cost, yield, and energy consumption .

Organic Chemistry: Protecting Group Strategy

The compound could serve as a protecting group in organic synthesis. Protecting groups are used to prevent reactions at sensitive parts of molecules during complex chemical reactions. The benzyl and allyl groups within the compound could be used to protect functional groups such as alcohols or amines during synthesis .

Biochemical Research: Electrophilic Aromatic Substitution

Lastly, the compound could be involved in electrophilic aromatic substitution reactions. These reactions are fundamental in the synthesis of many biochemical compounds. The benzyl group, in particular, could undergo substitution reactions that are pivotal in the creation of new aromatic compounds .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

9-benzyl-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-4-10-24-18(26)16-17(22(3)20(24)27)21-19-23(11-14(2)12-25(16)19)13-15-8-6-5-7-9-15/h4-9,14H,1,10-13H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBNFDNRFDBJOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-benzyl-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

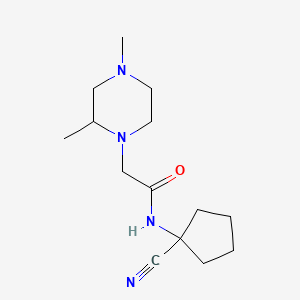

![4-[(3-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2970227.png)

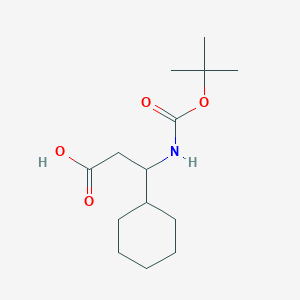

![N-(4-bromo-3-methylphenyl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2970232.png)

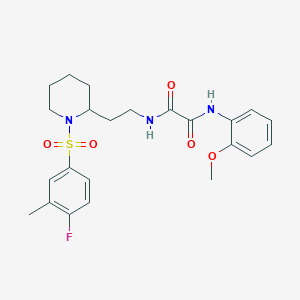

![1-(2-(5-Chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2970239.png)

![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/no-structure.png)

![N-(3-nitrophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970242.png)

![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2970247.png)